2-[4-(1-adamantyl)phenoxy]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
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Overview
Description
2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE is a complex organic compound that features an adamantane group, a phenoxy group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane group can be introduced through adamantylation reactions, often using adamantyl halides or adamantyl nitrates in the presence of strong acids like sulfuric acid.
Phenoxy Group Introduction: The phenoxy group is usually introduced via nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate leaving group on the adamantane derivative.
Benzofuran Moiety Formation: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.
Amide Bond Formation: The final step involves coupling the benzofuran derivative with the adamantane-phenoxy intermediate using amide bond-forming reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE can undergo various chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane group provides rigidity and hydrophobicity, which can enhance binding affinity to hydrophobic pockets in proteins . The phenoxy and benzofuran groups can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantane core but lacks the phenoxy and benzofuran groups.
2-Phenoxyacetamide: Contains the phenoxy group but lacks the adamantane and benzofuran moieties.
Benzofuran-2-carboxamide: Features the benzofuran moiety but lacks the adamantane and phenoxy groups.
Uniqueness
2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE is unique due to its combination of the adamantane, phenoxy, and benzofuran groups, which confer distinct physicochemical properties and potential biological activities .
Properties
Molecular Formula |
C26H27NO4 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-N-(3-oxo-1H-2-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C26H27NO4/c28-24(27-21-4-1-19-14-31-25(29)23(19)10-21)15-30-22-5-2-20(3-6-22)26-11-16-7-17(12-26)9-18(8-16)13-26/h1-6,10,16-18H,7-9,11-15H2,(H,27,28) |
InChI Key |
RMORCKNVYALZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(=O)NC5=CC6=C(COC6=O)C=C5 |
Origin of Product |
United States |
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